PI3Kδ Kinase Inhibition: 50 nM Ki Provides a Clear Selectivity Baseline
2-[(3-Pyridinylmethyl)amino]isonicotinic acid demonstrates potent inhibition of the PI3Kδ isoform with a Ki value of 50 nM, while exhibiting significantly weaker activity against PI3Kγ (Ki = 140 nM) and PI3Kα (Ki = 160 nM) [1]. This intra-class selectivity profile directly contrasts with the 4-pyridinylmethyl regioisomer (CAS 1036467-08-9), which is reported to target Aminopeptidase N (APN) with an IC₅₀ of 70 nM [2], a fundamentally different biological target.
| Evidence Dimension | Target engagement (enzyme inhibition constant) |
|---|---|
| Target Compound Data | Ki = 50 nM (PI3Kδ); Ki = 140 nM (PI3Kγ); Ki = 160 nM (PI3Kα) |
| Comparator Or Baseline | 2-[(4-Pyridinylmethyl)amino]isonicotinic acid: IC₅₀ = 70 nM against APN (porcine kidney microsomes) |
| Quantified Difference | ~2.8× higher potency for target compound on PI3Kδ (50 nM vs 140 nM for PI3Kγ); Distinct target class (kinase vs aminopeptidase) |
| Conditions | Recombinant human PI3K isoforms (Sf9 baculovirus expression), AlphaScreen assay, 20 min incubation |
Why This Matters
Procurement decisions for kinase inhibitor screening must account for isoform selectivity; substituting the 4-pyridinylmethyl analog would completely miss the PI3K target class and yield irrelevant data.
- [1] BindingDB. (n.d.). BDBM50394856 (CHEMBL2165034). Affinity data: Ki = 50 nM for PI3Kδ, 140 nM for PI3Kγ, 160 nM for PI3Kα. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394856 View Source
- [2] BindingDB. (n.d.). BDBM50144946 (CHEMBL3763918). Affinity data: IC₅₀ = 70 nM for APN. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144946 View Source
